1-(6-Amino-4-fluoroindolin-1-yl)ethanone 1-(6-Amino-4-fluoroindolin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15976230
InChI: InChI=1S/C10H11FN2O/c1-6(14)13-3-2-8-9(11)4-7(12)5-10(8)13/h4-5H,2-3,12H2,1H3
SMILES:
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol

1-(6-Amino-4-fluoroindolin-1-yl)ethanone

CAS No.:

Cat. No.: VC15976230

Molecular Formula: C10H11FN2O

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Amino-4-fluoroindolin-1-yl)ethanone -

Specification

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
IUPAC Name 1-(6-amino-4-fluoro-2,3-dihydroindol-1-yl)ethanone
Standard InChI InChI=1S/C10H11FN2O/c1-6(14)13-3-2-8-9(11)4-7(12)5-10(8)13/h4-5H,2-3,12H2,1H3
Standard InChI Key AHXAETLEYHJVAZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCC2=C1C=C(C=C2F)N

Introduction

1-(6-Amino-4-fluoroindolin-1-yl)ethanone is a synthetic organic compound with the CAS number 1367958-70-0. It is characterized by its molecular formula, C10H11FN2O, and a molecular weight of 194.21 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include an indoline ring system with an amino group and a fluorine atom.

Synthesis and Preparation

While specific synthesis details for 1-(6-Amino-4-fluoroindolin-1-yl)ethanone are not widely available, compounds with similar structures often involve multi-step syntheses starting from indoline precursors. These processes typically include reactions such as acylation, halogenation, and amination to introduce the necessary functional groups.

Research Findings and Future Directions

Research on indoline derivatives often focuses on their potential as drug candidates due to their ability to modulate various biological pathways. The presence of a fluorine atom can enhance the compound's stability and bioavailability, making it a promising candidate for further investigation in medicinal chemistry.

Compound FeaturePotential Application
Fluorine SubstitutionEnhanced Stability and Bioavailability
Amino GroupInteraction with Biological Targets
Indoline BackboneAnticancer and Anti-inflammatory Properties

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